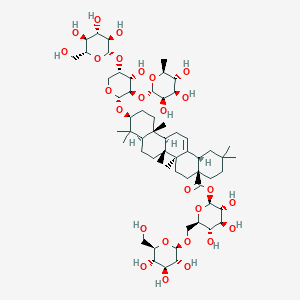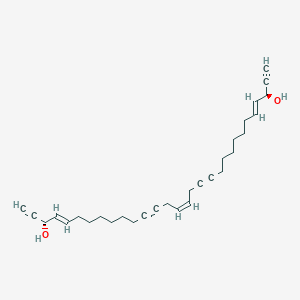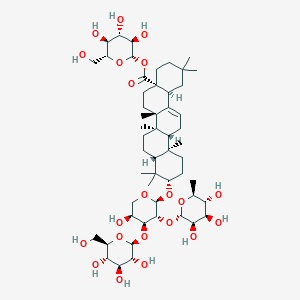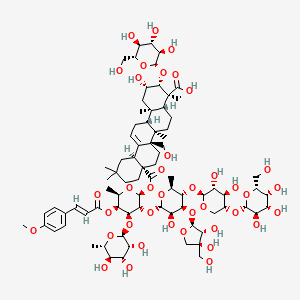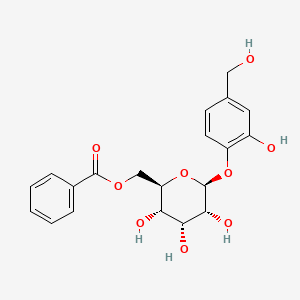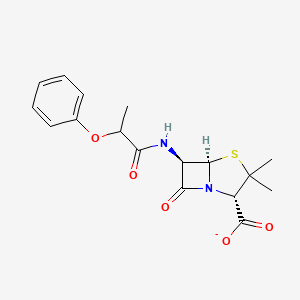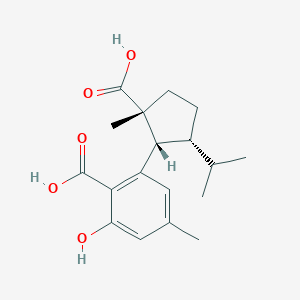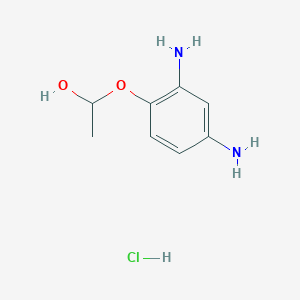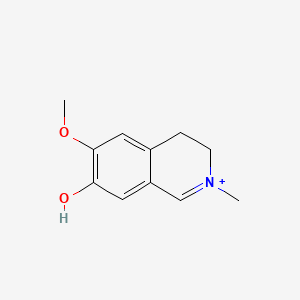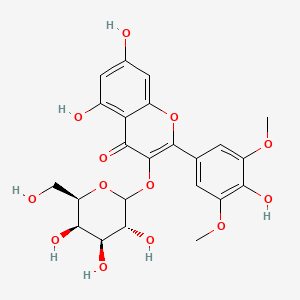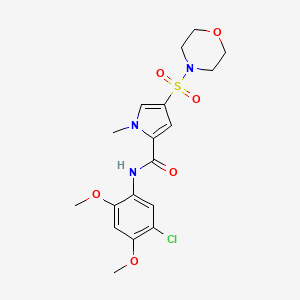
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide is an aromatic amide.
Scientific Research Applications
1. Cannabinoid Receptor Interactions
Research conducted by Landsman et al. (1997) and Shim et al. (2002) investigated the interactions of compounds, including N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide, with the human cannabinoid CB1 receptor. These studies provided insight into the role of such compounds as inverse agonists in cannabinoid receptor systems, which is crucial for understanding their potential therapeutic applications in conditions influenced by these receptors (Landsman et al., 1997); (Shim et al., 2002).
2. Synthesis and Evaluation in Chemical Compounds
Several studies, such as those by Hirota et al. (1978), Thomas et al. (2016), and Fatima et al. (2013), have focused on the synthesis and evaluation of chemical compounds incorporating N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide. These research efforts contribute to the development of new chemical entities with potential applications in various fields, including pharmaceuticals and material science (Hirota et al., 1978); (Thomas et al., 2016); (Fatima et al., 2013).
3. Development of Analytical Methods
Research by Laganà et al. (2002) involved the development of analytical methods for the determination of various compounds, including N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide, in environmental samples. This research is significant for monitoring and controlling the presence of these compounds in the environment (Laganà et al., 2002).
4. Studies in Molecular and Medicinal Chemistry
A variety of studies, including those by Pojer and Rae (1972), Srivastava et al. (2007), and Kato et al. (1992), have explored the synthesis and molecular interactions of compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide. These studies provide valuable insights into the chemical properties and potential therapeutic applications of these compounds (Pojer & Rae, 1972); (Srivastava et al., 2007); (Kato et al., 1992).
properties
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide |
|---|---|
Molecular Formula |
C18H22ClN3O6S |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide |
InChI |
InChI=1S/C18H22ClN3O6S/c1-21-11-12(29(24,25)22-4-6-28-7-5-22)8-15(21)18(23)20-14-9-13(19)16(26-2)10-17(14)27-3/h8-11H,4-7H2,1-3H3,(H,20,23) |
InChI Key |
VLPRMMGHNKGZLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CC(=C(C=C2OC)OC)Cl)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



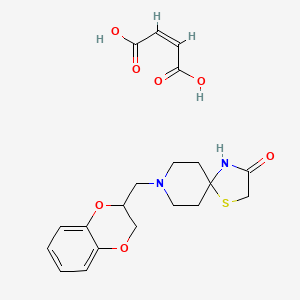
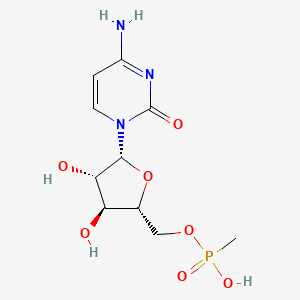
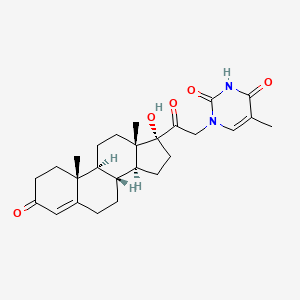
![(8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-7,17-dione](/img/structure/B1261942.png)
